molecular formula C31H39O4PSi B154057 Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate CAS No. 147118-35-2

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate

Cat. No.: B154057
CAS No.: 147118-35-2
M. Wt: 534.7 g/mol
InChI Key: LKFANOWXMJEZDI-AREMUKBSSA-N
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Description

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate (CAS: 147118-35-2) is a specialized organic compound with the molecular formula C₃₁H₃₉O₄PSi and a molecular weight of 534.70 g/mol . It is primarily utilized as a key intermediate in the synthesis of statins, particularly rosuvastatin, a cholesterol-lowering drug. The compound features:

  • A tert-butyldimethylsilyl (TBDMS) protecting group, which enhances stability during synthetic reactions.
  • A triphenylphosphoranylidene moiety, enabling Wittig or Horner-Wadsworth-Emmons reactions for carbon-carbon bond formation .
  • A methyl ester group, facilitating solubility in organic solvents like acetonitrile during reflux conditions .

Its role in pharmaceutical synthesis is underscored by its inclusion in impurity reference standards for antihyperlipidemic drugs . High-performance liquid chromatography (HPLC) methods have been developed to ensure its purity, critical for maintaining synthetic efficiency .

Properties

IUPAC Name

methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39O4PSi/c1-31(2,3)37(5,6)35-26(23-30(33)34-4)22-25(32)24-36(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-21,24,26H,22-23H2,1-6H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFANOWXMJEZDI-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39O4PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114586
Record name Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate
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Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147118-35-2
Record name Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate
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Record name Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate
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Record name Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, methyl ester, (3R)
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Biological Activity

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate, also known by its CAS number 147118-35-2, is a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C31H39O4PSi
  • Molecular Weight : 534.70 g/mol
  • Structure : The compound features a phosphoranylidene group, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its phosphoranylidene moiety, which can interact with various biological targets. Phosphorus-containing compounds often exhibit unique mechanisms that can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activities

  • Antioxidant Properties :
    • Preliminary studies suggest that similar compounds with phosphoranylidene structures exhibit antioxidant activity, which may protect cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Antitumor Activity :
    • Research has indicated that related compounds can inhibit the growth of tumor cell lines. For instance, methyl derivatives have been shown to possess cytotoxic effects against various cancer types, suggesting potential applications in oncology .
  • Cardiovascular Effects :
    • Given its classification under antihyperlipidemics, this compound may play a role in lipid metabolism and cardiovascular health. Its structural similarity to known statins suggests it could influence cholesterol levels and reduce the risk of atherosclerosis .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of phosphoranylidene compounds similar to this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity, supporting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7) using the MTT assay method. The results demonstrated that the compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

Data Summary Table

Biological ActivityObserved EffectsReference
AntioxidantSignificant DPPH scavenging activity
AntitumorDose-dependent cytotoxicity
Lipid MetabolismPotential antihyperlipidemic effects

Scientific Research Applications

Organic Synthesis

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate is used as a reagent in organic synthesis. Its phosphoranylidene moiety can facilitate various reactions, such as:

  • Michael Addition Reactions : It can act as a Michael acceptor due to the electrophilic nature of the phosphoranylidene group, allowing for the formation of carbon-carbon bonds.
  • Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing phosphine oxides or phosphonium salts .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications as an intermediate for pharmaceuticals. Its structural features allow it to be involved in:

  • Drug Development : It is noted for its role in synthesizing intermediates for drugs like rosuvastatin, a cholesterol-lowering medication. The ability to modify the silyloxy and phosphoranylidene groups can lead to variations that enhance bioactivity or reduce side effects .
  • Bioactive Compound Synthesis : The compound's reactivity makes it suitable for developing bioactive compounds that could be used in treating various diseases.

Material Science

The unique properties of this compound also make it relevant in material science:

  • Silicone-Based Materials : Its silyloxy group allows incorporation into silicone polymers, enhancing their thermal stability and mechanical properties.
  • Catalysts : The compound can be utilized as a catalyst or catalyst precursor in polymerization reactions, contributing to the development of new materials with tailored properties .

Case Study 1: Synthesis of Rosuvastatin Intermediates

A study demonstrated the utility of this compound in synthesizing intermediates for rosuvastatin. The reaction conditions optimized the yield and purity of the desired product, showcasing the compound's effectiveness in pharmaceutical applications .

Case Study 2: Polymer Development

Research on silicone polymers incorporated with this compound highlighted improvements in tensile strength and thermal resistance. The modifications facilitated by the silyloxy group resulted in materials suitable for high-performance applications such as automotive and aerospace industries .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

TBDMS Protection : The TBDMS group in the target compound and pyridine derivatives (e.g., ) improves stability against nucleophilic attack but may reduce solubility in polar solvents compared to unprotected analogs.

Phosphoranylidene vs. Pyrimidine : The triphenylphosphoranylidene group enables olefination reactions critical in statin synthesis , whereas pyrimidine-containing analogs (e.g., ) are tailored for nucleophilic substitutions in antihypertensive agents.

Ester Functionality: Methyl esters in the target compound and cyclopentyl hexanoate derivatives enhance reactivity in esterification or transesterification steps, though cyclopentyl derivatives exhibit higher hydrophobicity (XlogP = 4 vs. 3.5 for the target compound) .

Table 2: Reaction Conditions and Yields
Compound Reaction Type Conditions Yield Reference
Target Compound Aldol Condensation Acetonitrile, reflux, 14 hours 71.3%
Pyrimidine Derivative Nucleophilic Substitution THF, 0°C to RT, 12 hours 65%
Pyrrolidine-Pyridine Derivative Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C 82%
Key Observations :
  • The target compound’s triphenylphosphoranylidene group facilitates high-yield aldol condensations under mild reflux conditions, outperforming pyrimidine derivatives in analogous reactions .
  • Suzuki couplings in pyrrolidine-pyridine analogs achieve higher yields but require transition-metal catalysts, increasing complexity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property Target Compound Cyclopentyl Hexanoate Pyridine Derivative
Molecular Weight 534.70 532.71 432.42
Hydrogen Bond Donors 0 2 1
Rotatable Bonds 6 15 4
Topological Polar Surface Area (Ų) 64.7 109 58.3
Solubility (HPLC Retention) Moderate (RT: 8.2 min) Low (RT: 12.5 min) High (RT: 5.6 min)
Key Observations :
  • The target compound’s lower rotatable bond count (6 vs. 15 in cyclopentyl hexanoate) enhances conformational stability, critical for crystallinity in purification .
  • Higher polar surface area in cyclopentyl hexanoate derivatives correlates with reduced membrane permeability, limiting their utility in drug delivery compared to the target compound .

Preparation Methods

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is central to forming the α,β-unsaturated ketone moiety. A representative protocol involves:

  • Reactants : 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde and the phosphorane intermediate.

  • Solvents : Toluene, acetonitrile, or cyclohexane.

  • Conditions : Reflux at 80–110°C for 12–60 hours.

Example :
A solution of 100 g pyrimidine carbaldehyde and 228 g phosphorane in toluene (1.5 L) refluxed for 30 hours yielded 100% crude product, purified via cyclohexane recrystallization.

Phosphorane Intermediate Synthesis

The phosphorane precursor is synthesized through sequential steps:

Silyl Protection of Hydroxyl Group

  • Starting Material : (3R)-3-Hydroxyglutaric acid derivatives.

  • Silylation : tert-Butyldimethylsilyl (TBS) chloride in dichloromethane with imidazole.

  • Yield : >90%.

Phosphorus Ylide Formation

  • Reagent : Triphenylphosphine and carbon tetrachloride.

  • Conditions : Anhydrous THF at −78°C to 25°C.

  • Key Intermediate : Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxohexanoate.

Optimized Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Source
Toluene1102410088
Acetonitrile841210095
Cyclohexane80–8548–609291.4

Key Findings :

  • Acetonitrile enhances purity (95% vs. 88% in toluene).

  • Cyclohexane enables azeotropic water removal, improving yield reproducibility.

Catalytic Additives

  • N-Butylammonium Bromide : Increases yield to 92% in toluene/acetonitrile mixtures by stabilizing the ylide intermediate.

  • Magnesium Chloride : Post-reaction addition in toluene removes triphenylphosphine oxide byproducts.

Stereochemical Control

Chiral Anhydride Approach

  • Step 1 : (3R)-3-(tert-Butyldimethylsilyloxy)glutaric anhydride reacts with methyl mandelate to install the R-configuration.

  • Step 2 : Lithiation with n-BuLi followed by trapping with tert-butyl acetate yields the phosphorane with >98% enantiomeric excess.

Asymmetric Reduction

  • Reductant : Sodium borohydride with diethylmethoxyborane.

  • Conditions : −78°C in THF/methanol.

  • Outcome : 85% yield of (3R)-configured product.

Purification and Stability

Crystallization Techniques

  • Solvent Systems :

    • Cyclohexane/petroleum ether (1:1) at 0°C.

    • Methanol/water (9:1) for final recrystallization.

  • Purity Improvement : 88% → 95% after two crystallizations.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Throughput : 500 kg/batch using cyclohexane azeotrope.

  • Cost Reduction : Recycling triphenylphosphine oxide reduces raw material costs by 18%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.65–7.25 (m, 15H, PPh₃), 4.15 (m, 1H, CH-O), 3.65 (s, 3H, OCH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-C).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate, and how can its stereochemical integrity be preserved?

  • Methodology :

  • Step 1 : Protect the hydroxyl group at the 3R position using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., DMF, imidazole) to form the silyl ether .
  • Step 2 : Introduce the 5-oxo group via controlled oxidation of a secondary alcohol using Dess-Martin periodinane or Swern oxidation to avoid over-oxidation .
  • Step 3 : Install the triphenylphosphoranylidene moiety via a Horner-Wadsworth-Emmons reaction, ensuring strict temperature control (0–5°C) to prevent racemization .
  • Characterization : Use 1H^1H-NMR to confirm retention of the 3R configuration (e.g., coupling constants for vicinal protons) and 31P^{31}P-NMR to verify phosphoranylidene incorporation .

Q. How can researchers confirm the purity and structural identity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • NMR Spectroscopy :
  • 1H^1H-NMR: Look for the TBS-protected proton (~1.0 ppm for tert-butyl group) and the α-proton to the ketone (~2.5–3.0 ppm) .
  • 13C^{13}C-NMR: Confirm the carbonyl carbon at ~205–210 ppm and the silyl ether carbon at ~20–25 ppm .
  • IR Spectroscopy : Identify the ketone (C=O stretch at ~1700 cm1^{-1}) and silyl ether (Si-O-C stretch at ~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C28H45O4PSiC_{28}H_{45}O_4PSi with <2 ppm error .

Q. What are the primary applications of this compound in organic synthesis?

  • Role in Reactions :

  • Wittig-Type Reactions : The triphenylphosphoranylidene group enables olefination of aldehydes, forming α,β-unsaturated esters with controlled stereochemistry .
  • Chiral Building Block : The TBS group protects the 3R hydroxyl during multi-step syntheses of natural products (e.g., polyketides, terpenes) .
  • Mechanistic Probes : Used to study steric effects in transition-metal-catalyzed reactions due to its bulky phosphoranylidene moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in 1H^1H-NMR data for the phosphoranylidene moiety under varying solvent conditions?

  • Troubleshooting Approach :

  • Solvent Polarity Effects : Compare spectra in CDCl3_3 vs. DMSO-d6_6. In polar solvents, the phosphoranylidene group may exhibit splitting due to hindered rotation .
  • Dynamic NMR (DNMR) : Perform variable-temperature 1H^1H-NMR to observe coalescence temperatures for rotamers, confirming conformational flexibility .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to model chemical shifts and correlate with experimental data .

Q. What experimental design strategies optimize the yield of the Horner-Wadsworth-Emmons reaction step?

  • Design of Experiments (DoE) :

  • Key Factors : Base (e.g., NaH vs. KHMDS), solvent (THF vs. DCM), temperature (−10°C vs. 25°C), and stoichiometry (1.2–2.0 equiv. aldehyde).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between factors .
  • Example Optimization :
FactorOptimal RangeImpact on Yield
Temperature0–5°CPrevents β-elimination
KHMDS (2.0 equiv.)85–90% yieldEnhances enolate formation
THF as solvent15–20% improvement vs. DCMReduces side reactions
  • Validation : Confirm via 31P^{31}P-NMR to monitor phosphonate intermediate conversion .

Q. How does the tert-butyldimethylsilyl group influence the compound’s reactivity in aqueous vs. anhydrous conditions?

  • Mechanistic Insights :

  • Hydrolysis Sensitivity : The TBS group is stable in neutral/acidic conditions but hydrolyzes rapidly in basic aqueous media (e.g., TBAF in THF) .
  • Solvent Compatibility : Use anhydrous DCM or THF for reactions involving Lewis acids (e.g., TiCl4_4) to prevent desilylation .
  • Kinetic Studies : Monitor hydrolysis rates via HPLC under varying pH (3–10) to design pH-stable derivatives .

Q. What strategies mitigate racemization during the introduction of the phosphoranylidene group?

  • Advanced Synthesis Tactics :

  • Low-Temperature Conditions : Conduct reactions at −78°C using cryogenic baths (dry ice/acetone) to slow down racemization .
  • Chiral Auxiliaries : Introduce temporary chiral ligands (e.g., BINOL) to stabilize transition states .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and abort if enantiomeric excess (ee) drops below 95% .

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